molecular formula C17H8F6N4 B1664661 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-32-6

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No. B1664661
M. Wt: 382.26 g/mol
InChI Key: GHRWOOWATMATRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a chemical compound with the molecular formula C17H8F6N4 . It belongs to the class of triazolo-naphthyridines .


Molecular Structure Analysis

The molecular structure of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” consists of a naphthyridine ring fused with a triazole ring and substituted with phenyl and trifluoromethyl groups . The exact structural details are not available in the retrieved data.


Physical And Chemical Properties Analysis

The average mass of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is 382.263 Da, and its monoisotopic mass is 382.065308 Da . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Microwave-Assisted Synthesis

  • A notable method for synthesizing derivatives of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is using microwave irradiation with FeCl3·6H2O under solvent-free conditions. This approach is efficient and yields products of high purity, as shown in studies by Mogilaiah, Prasad, and Swamy (2010) (Mogilaiah, Prasad, & Swamy, 2010).

Synthesis Using Chloramine-T

  • Another efficient synthesis method involves using chloramine-T under microwave irradiation, as explored by Mogilaiah et al. (2010). This process also results in high purity products (Mogilaiah et al., 2010).

Applications in Metal Complexes

  • The compound has been used in the development of a planar π-conjugated Naphthyridine-Based N-Heterocyclic Carbene Ligand and its derived transition-metal complexes. These complexes show potential applications in catalysis, as demonstrated by Xiaolong Liu et al. (2013) (Xiaolong Liu et al., 2013).

Potential Antibacterial Applications

  • There's research by Dharavath and Boda (2019) exploring the synthesis of 9-methyl-6-aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridines for antibacterial activity studies, indicating potential medicinal applications (Dharavath & Boda, 2019).

Further Synthesis Methods

  • Additional studies have focused on various synthesis methods under different conditions, such as solvent-free conditions using silica gel supported ferric chloride and other catalysts. These studies contribute to understanding the chemical properties and potential applications of these compounds (Mogilaiah, Jagadeeshwar, & Rao, 2012).

properties

IUPAC Name

9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N4/c18-16(19,20)11-8-12(17(21,22)23)24-15-10(11)6-7-13-25-26-14(27(13)15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWOOWATMATRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

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